molecular formula C7H11N3 B8336819 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE

3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE

Cat. No.: B8336819
M. Wt: 137.18 g/mol
InChI Key: DLSSJBVOUGLFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with methylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at a low temperature, usually around 0°C, and then allowed to warm to room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE involves its role as a directing group in catalytic reactions. The compound coordinates with metal catalysts, such as cobalt, to facilitate the activation of C-H bonds. This coordination enhances the reactivity and selectivity of the reactions, leading to the formation of desired products with high regioselectivity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazinyl)pyridine: Similar structure but lacks the methyl group at the 3-position.

    3-Methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain catalytic reactions.

Uniqueness

3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is unique due to the presence of both the methyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows it to act as an effective bidentate directing group in catalytic reactions, enhancing its utility in synthetic chemistry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-methyl-1-(3-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C7H11N3/c1-6-4-3-5-9-7(6)10(2)8/h3-5H,8H2,1-2H3

InChI Key

DLSSJBVOUGLFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C)N

Origin of Product

United States

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